molecular formula C25H23N3O2 B2490428 N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide CAS No. 922037-65-8

N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

Cat. No. B2490428
CAS RN: 922037-65-8
M. Wt: 397.478
InChI Key: XQLICGZJFITMTO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a compound related to various fields of organic and medicinal chemistry. While the specific compound is not extensively studied, related compounds have been explored for their diverse biological activities and structural properties.

Synthesis Analysis

  • The synthesis of related compounds often involves cyclocondensation or reaction with acetyl chloride in dry benzene, as seen in the synthesis of N-substituted derivatives (Panchal & Patel, 2011).

Molecular Structure Analysis

  • The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, a related compound, shows linearly extended conformation and weak non-standard C-H...O hydrogen bonds, suggesting similar potential structural characteristics in N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide (Camerman et al., 2005).

Chemical Reactions and Properties

  • The compound's reactivity could be inferred from related compounds, such as N-(2-hydroxyphenyl)acetamide derivatives, which undergo transsilylation, highlighting potential reactive sites in the molecule (Nikonov et al., 2016).

Physical Properties Analysis

  • The physical properties, including solubility and melting point, of similar compounds could be estimated based on their molecular structure, which often shows a combination of hydrophilic and hydrophobic areas affecting solubility (Camerman et al., 2005).

Chemical Properties Analysis

  • Compounds with similar structures have shown properties like anticonvulsant activities, which could be related to specific molecular features such as phenyl groups and O atoms (Camerman et al., 2005).
  • The presence of the acetamide group could imply certain chemical behavior, like the formation of hydrogen bonds, which influences the compound's chemical properties (Nikonov et al., 2016).

Scientific Research Applications

  • Antibacterial Activity : A derivative of this compound, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, showed significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), being six times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).

  • Anti-Inflammatory Properties : The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showed significant anti-inflammatory activity, confirmed through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

  • Antioxidant Activity : A series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, with some compounds showing activity comparable to standards (Gopi & Dhanaraju, 2020).

  • Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).

  • Antimicrobial and Antioxidant Agents : Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including similar structural compounds, exhibited potent antimicrobial activity and good antioxidant activity (Naraboli & Biradar, 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-benzylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18(29)26-21-10-7-11-22(15-21)27-25(30)14-20-17-28(16-19-8-3-2-4-9-19)24-13-6-5-12-23(20)24/h2-13,15,17H,14,16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLICGZJFITMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

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